1-Ethoxy-2-(2-iodoethoxy)benzene
CAS No.: 663950-33-2
Cat. No.: VC5402148
Molecular Formula: C10H13IO2
Molecular Weight: 292.116
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663950-33-2 |
|---|---|
| Molecular Formula | C10H13IO2 |
| Molecular Weight | 292.116 |
| IUPAC Name | 1-ethoxy-2-(2-iodoethoxy)benzene |
| Standard InChI | InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | LJSCVNJEBIWYLD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1OCCI |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-Ethoxy-2-(2-iodoethoxy)benzene consists of a benzene ring with two substituents:
The IUPAC name, 1-ethoxy-2-(2-iodoethoxy)benzene, reflects this substitution pattern. The SMILES notation CCOC1=CC=CC=C1OCCI and InChIKey LJSCVNJEBIWYLD-UHFFFAOYSA-N provide unambiguous identifiers for its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃IO₂ | |
| Molecular Weight | 292.12 g/mol | |
| Appearance | Powder | |
| Storage Conditions | +4°C | |
| Hazard Statements | H302, H315, H319, H335 |
The iodine atom introduces polarity and reactivity, enabling participation in cross-coupling reactions, while the ether linkages enhance solubility in organic solvents.
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis of 1-ethoxy-2-(2-iodoethoxy)benzene typically involves nucleophilic substitution or etherification reactions. A representative method includes:
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Iodination of Ethoxybenzene Derivatives: Reacting 1-ethoxy-2-hydroxybenzene with iodoethane in the presence of a base such as potassium carbonate .
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Protection-Deprotection Strategies: Introducing the iodine moiety via intermediates like 2-(2-hydroxyethoxy)-1-ethoxybenzene, followed by iodination using NaIO₄ or HI.
Applications in Research and Industry
Pharmaceutical Intermediates
The iodine atom serves as a leaving group in Ulmann couplings and Suzuki-Miyaura reactions, facilitating the synthesis of biaryl structures prevalent in drug candidates. For example, analogs of this compound are used in antiviral and anticancer agent development.
Material Science
In polymer chemistry, the compound’s ether linkages contribute to thermal stability and flexibility in epoxy resins. Its halogen content also aids in flame retardancy .
Life Science Research
Supplied as a high-purity reagent, 1-ethoxy-2-(2-iodoethoxy)benzene is employed in:
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Proteomics: Modifying peptide side chains.
| Precautionary Measure | Code |
|---|---|
| Avoid inhalation | P261 |
| Use protective gloves | P280 |
| Store in a ventilated area | P403 |
Regulatory Status
1-Ethoxy-2-(2-iodoethoxy)benzene is classified for research use only, with commercial distribution restricted to certified laboratories .
Comparative Analysis with Related Compounds
1-Ethoxy-2-(2-iodoethoxy)benzene vs. (2-Iodoethoxy)benzene
While both compounds contain a 2-iodoethoxy group, the former’s additional ethoxy substituent alters reactivity:
| Property | 1-Ethoxy-2-(2-iodoethoxy)benzene | (2-Iodoethoxy)benzene |
|---|---|---|
| Molecular Formula | C₁₀H₁₃IO₂ | C₈H₉IO |
| Molecular Weight | 292.12 g/mol | 248.06 g/mol |
| Applications | Drug synthesis, polymers | Basic organic synthesis |
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